[(3-Ethoxy-2-thienyl)methyl]amine
Overview
Description
Synthesis Analysis
The synthesis of amines like “[(3-Ethoxy-2-thienyl)methyl]amine” can involve various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
Amines are organic compounds that mimic ammonia, where up to three hydrogens may be bound by nitrogen . The nitrogen atom in most amines is sp3 hybridized . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis
Amines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura coupling reaction . They can also undergo nucleophilic substitution reactions with halogenoalkanes .Physical And Chemical Properties Analysis
Amines have certain characteristic physical and chemical properties . They show up in the 0.5-5.0 ppm region in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Scientific Research Applications
Novel Synthesis Methods
- Santilli et al. (1971) developed a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, showcasing the versatility of thiophene derivatives in organic synthesis (Santilli, Kim, & Wanser, 1971).
- Hajjem et al. (2010) discussed the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to insights into the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).
Applications in Polymer and Material Science
- Lv et al. (2014) utilized an amine-based fullerene derivative in polymer solar cells, highlighting the potential of such compounds in renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).
- Nakagawa and Hino (1970) explored the autoxidation and nucleophilic substitutions of 2-ethoxy and 2-ethylthioindoles, providing insights into the reactivity of these compounds (Nakagawa & Hino, 1970).
Biological and Medical Applications
- Sensfuss and Habicher (1998) reported on the synthesis of novel sterically hindered piperidine derivatives from bicyclic 2-aminothiophenes, indicating potential applications in medicinal chemistry (Sensfuss & Habicher, 1998).
- Loidreau et al. (2020) synthesized novel thieno[3,2-d]pyrimidin-4-amines as anticancer agents, showing the therapeutic potential of thiophene derivatives (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).
Mechanism of Action
Target of Action
Amines are generally known to interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Amines typically act as ligands, binding to specific receptors or enzymes and modulating their activity . The interaction between the amine and its target can lead to a variety of changes, such as the activation or inhibition of the target, which can subsequently influence downstream cellular processes .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
For instance, if the compound acts as an agonist or antagonist at a particular receptor, it could potentially modulate cellular signaling pathways and influence cellular functions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-ethoxythiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJUTOFEMMHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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